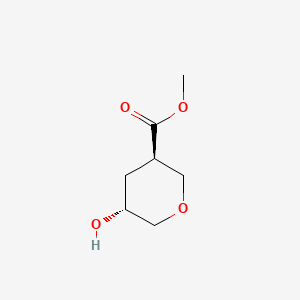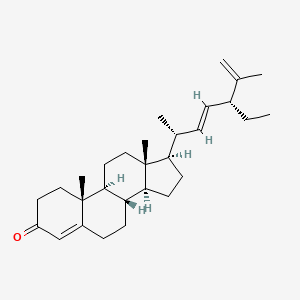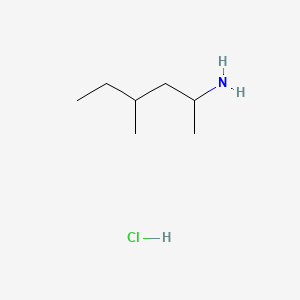
Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride: is a deuterated analog of bis(2-chloroethyl)amine hydrochloride. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. It is a colorless to white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is used as a building block in the synthesis of more complex molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies to trace reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins. It serves as a model compound for understanding the mechanisms of action of chemotherapeutic agents.
Industry: In the industrial sector, bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is used in the production of polymers and other materials that require precise deuterium labeling for analytical purposes.
Safety and Hazards
Wirkmechanismus
Target of Action
Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride, also known as mechlorethamine, is an alkylating drug . Its primary targets are DNA molecules, specifically the N7 nitrogen on the DNA base guanine . This interaction with DNA molecules plays a crucial role in its mechanism of action.
Mode of Action
Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride works by binding to DNA, crosslinking two strands and preventing cell duplication . This binding to the DNA base guanine inhibits the normal functioning of the DNA molecule, thereby preventing the replication of cancer cells .
Biochemical Pathways
The compound’s interaction with DNA affects the normal biochemical pathways of cell replication. By crosslinking two strands of DNA, it prevents the DNA molecule from being separated for synthesis or transcription . This disruption in the normal cell replication process leads to the death of cancer cells.
Pharmacokinetics
It is known that the compound has a biological half-life of less than one minute This suggests that the compound is rapidly metabolized and excreted from the body
Result of Action
The result of the action of Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is the prevention of cell duplication, leading to the death of cancer cells . This makes the compound a potent antineoplastic agent, used in the treatment of various types of cancer including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Action Environment
The action of Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can be influenced by various environmental factors. For instance, in the environment, similar compounds will slowly evaporate from surface water and soil into the air . . These environmental factors can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride typically involves the reaction of deuterated ethylene oxide with ammonia, followed by chlorination. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process.
Industrial Production Methods: In industrial settings, the production of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterated starting materials is crucial to maintain the deuterium labeling in the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products include various substituted amines.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: Products are typically primary or secondary amines.
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl)amine hydrochloride: The non-deuterated analog, commonly used in similar applications.
Sulfur mustard (bis(2-chloroethyl) sulfide): A related compound with similar alkylating properties but containing sulfur instead of nitrogen.
Nitrogen mustards (e.g., mechlorethamine): Compounds with similar structures and mechanisms of action, used in chemotherapy.
Uniqueness: The deuterium labeling in bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride provides unique advantages in research, particularly in NMR spectroscopy, where it helps in tracing reaction mechanisms and studying molecular interactions without interference from hydrogen signals.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,3D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-HAFGEVJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B566085.png)



![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)





